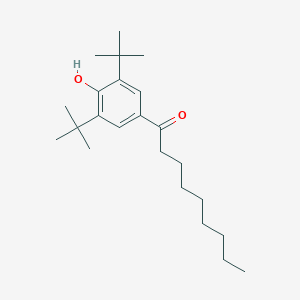
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an intermediate in pharmaceutical synthesis. The compound’s structure features a phenolic group substituted with tert-butyl groups, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one typically involves the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with nonan-1-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymer chemistry to prevent degradation.
Biology: In studies related to oxidative stress and its effects on biological systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with antioxidant properties.
Industry: In the production of stabilizers for plastics and other materials
Mechanism of Action
The antioxidant activity of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals. This process involves the formation of a stable phenoxyl radical, which prevents further oxidative damage. The tert-butyl groups enhance the stability of the phenoxyl radical, making the compound an effective antioxidant .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Uniqueness
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one stands out due to its unique combination of a long alkyl chain and a phenolic group with tert-butyl substitutions. This structure provides enhanced lipophilicity and stability, making it particularly effective in applications requiring long-term antioxidant protection .
Properties
CAS No. |
28441-01-2 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)nonan-1-one |
InChI |
InChI=1S/C23H38O2/c1-8-9-10-11-12-13-14-20(24)17-15-18(22(2,3)4)21(25)19(16-17)23(5,6)7/h15-16,25H,8-14H2,1-7H3 |
InChI Key |
OBMYRLSDOSSIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















